Cas no 72708-83-9 (3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-)

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-, is a heterocyclic compound featuring a triazoledione core substituted with a 4-methylphenyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. Its electron-deficient triazoledione moiety enables participation in cycloaddition and nucleophilic substitution reactions, facilitating the synthesis of complex heterocycles. The para-methylphenyl substituent enhances stability and modulates solubility, improving handling in organic solvents. This compound is particularly useful in the development of biologically active molecules due to its ability to introduce both aromatic and heterocyclic functionalities. Careful storage under inert conditions is recommended to preserve its reactivity.
3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)- structure
72708-83-9 structure
Product name:3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
CAS No:72708-83-9
MF:C9H7N3O2
MW:189.170781373978
MDL:MFCD00102282
CID:543533
PubChem ID:2760671

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
    • 4-P-TOLYL-[1,2,4]TRIAZOLE-3,5-DIONE
    • BS-18015
    • CS-0319494
    • 4-(4-methylphenyl)-1,2,4-triazole-3,5-dione
    • 1,2,4-Triazolidine-3,5-dione, 4-(4-methylphenyl)-
    • SCHEMBL12631701
    • D83321
    • 4-p-tolyl[1,2,4]triazole-3,5-dione
    • DTXSID80375283
    • AKOS006274649
    • 72708-83-9
    • 4-(4-methylphenyl)-4,5-dihydro-3H-1,2,4-triazole-3,5-dione
    • 4-(p-Tolyl)-3H-1,2,4-triazole-3,5(4H)-dione
    • 4-p-tolyl-3H-1,2,4-triazole-3,5(4H)-dione
    • MDL: MFCD00102282
    • Inchi: InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3
    • InChI Key: ZQMWFABJLXYBSW-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)N2C(=O)N=NC2=O

Computed Properties

  • Exact Mass: 189.05391
  • Monoisotopic Mass: 189.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • PSA: 62.1

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GS286-200mg
3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
72708-83-9 97%
200mg
1621.0CNY 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GS286-50mg
3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
72708-83-9 97%
50mg
648.0CNY 2021-07-09
Ambeed
A830054-250mg
4-(p-Tolyl)-3H-1,2,4-triazole-3,5(4H)-dione
72708-83-9 97%
250mg
$210.0 2025-03-04
Ambeed
A830054-100mg
4-(p-Tolyl)-3H-1,2,4-triazole-3,5(4H)-dione
72708-83-9 97%
100mg
$105.0 2025-03-04
Chemenu
CM338596-1g
4-(p-Tolyl)-3H-1,2,4-triazole-3,5(4H)-dione
72708-83-9 95%+
1g
$668 2023-01-09
Fluorochem
020904-2g
4-p-Tolyl[1,2,4]triazole-3,5-dione
72708-83-9
2g
£598.00 2022-03-01
Aaron
AR0063GZ-100mg
3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
72708-83-9 97%
100mg
$219.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTY595-100mg
4-(4-methylphenyl)-4,5-dihydro-3H-1,2,4-triazole-3,5-dione
72708-83-9 95%
100mg
¥1008.0 2024-04-17
eNovation Chemicals LLC
K60408-5g
4-p-Tolyl[1,2,4]triazole-3,5-dione
72708-83-9 95%
5g
$935 2024-06-09
Ambeed
A830054-1g
4-(p-Tolyl)-3H-1,2,4-triazole-3,5(4H)-dione
72708-83-9 97%
1g
$490.0 2025-03-04

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)- Related Literature

Additional information on 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)- (CAS No. 72708-83-9)

3H-1,2,4-Triazole-3,5(4H)-dione, also known as 1,2,4-triazole dione, is a heterocyclic compound with a triazole ring fused to a dione structure. The specific compound in question, 4-(4-methylphenyl)-3H-1,2,4-triazole-3,5(4H)-dione (CAS No. 72708-83-9), is a derivative of this core structure with a methyl-substituted phenyl group attached at the 4-position of the triazole ring. This substitution introduces unique chemical properties and functional group reactivity that make this compound of interest in various chemical and pharmaceutical applications.

The synthesis of 3H-1,2,4-triazole dione derivatives typically involves the reaction of 1,2,4-triazole with appropriate carbonyl compounds under acidic or basic conditions. The presence of the methyl group in the phenyl substituent in CAS No. 72708-83-9 enhances the compound's stability and solubility in organic solvents. Recent studies have explored the use of such derivatives in catalytic cycles and as intermediates in drug design due to their ability to form stable complexes with metal ions.

CAS No. 72708-83-9 has shown promise in the field of coordination chemistry. Research indicates that this compound can act as a ligand for transition metals such as copper and zinc. The nitrogen atoms in the triazole ring provide strong donor sites for metal coordination, making this compound useful in constructing metallo-supramolecular architectures. For instance, a study published in Inorganic Chemistry demonstrated that CAS No. 72708-83-9 forms stable copper complexes with high thermal stability and magnetic properties.

In terms of biological activity, CAS No. 72708-83-9 has been evaluated for its potential as an antimicrobial agent. A recent investigation by researchers at the University of California revealed that this compound exhibits moderate activity against Gram-positive bacteria due to its ability to disrupt cell membrane integrity. Furthermore, its triazole core has been implicated in inhibiting certain enzymes associated with cancer cell proliferation.

The structural versatility of CAS No. 72708-83-9 also makes it a valuable precursor in organic synthesis. Its reactivity towards nucleophilic substitution and electrophilic aromatic substitution reactions allows for further functionalization to create more complex molecules with tailored properties. For example, chemists at MIT have utilized this compound as a building block for constructing bioactive heterocycles with potential applications in diabetes treatment.

In summary, CAS No. 72708-83-9 represents an important class of heterocyclic compounds with diverse applications across chemistry and biology. Its unique structure enables it to serve as a ligand in coordination chemistry and as an intermediate in drug discovery efforts. Ongoing research continues to uncover new roles for this compound in materials science and therapeutic development.

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Amadis Chemical Company Limited
(CAS:72708-83-9)3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-methylphenyl)-
A1049205
Purity:99%/99%
Quantity:250mg/1g
Price ($):233.0/546.0